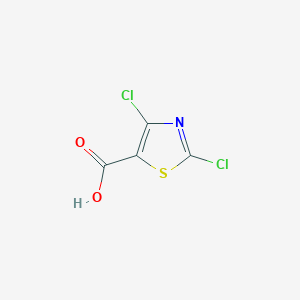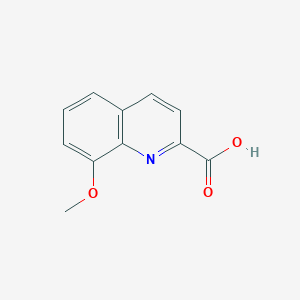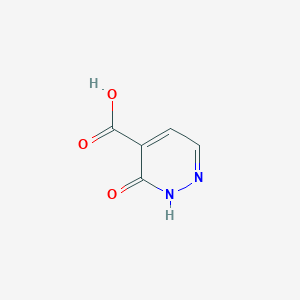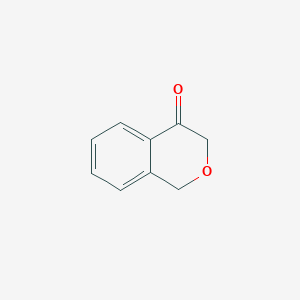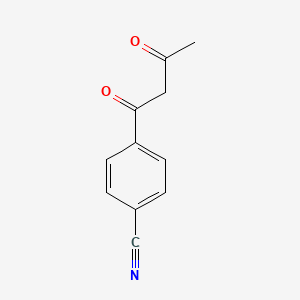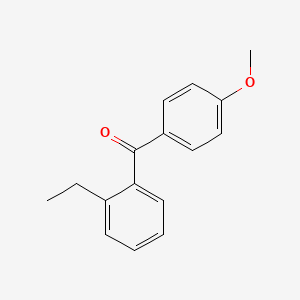
3-(4-Fluorophenyl)-2-methyl-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-Fluorophenyl)-2-methyl-1-propene” is likely a fluorinated organic compound. Fluorinated compounds are often used in medicinal chemistry due to their unique properties . The presence of a fluorine atom can greatly influence the chemical behavior and biological activity of a molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-fluorophenyl group with a suitable precursor for the 2-methyl-1-propene moiety. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of “3-(4-Fluorophenyl)-2-methyl-1-propene” would consist of a phenyl ring (a six-membered carbon ring) with a fluorine atom at the 4-position, attached to a 2-methyl-1-propene group . The exact geometry and conformation would depend on the specific conditions and environment.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Fluorophenyl)-2-methyl-1-propene” would depend on factors such as its exact molecular structure, the presence of any functional groups, and the conditions under which it is stored or used .Applications De Recherche Scientifique
Crystal Structure and Synthesis
- The study by Nagaraju et al. (2018) detailed the synthesis and crystal structure analysis of a related compound, emphasizing its potential in material science and pharmaceutical applications due to the biological activities and utility in organic electronics of substituted thiophenes【Nagaraju et al., 2018】.
Antitumor Activity
- Naito et al. (2005) synthesized novel 3-phenylpiperazinyl-1-trans-propenes showing significant cytotoxicity and antitumor activity, highlighting the pharmaceutical application of such compounds in cancer treatment【Naito et al., 2005】.
Fluorescent pH Probe for Biological Applications
- Ming Nan et al. (2015) developed a ratiometric fluorescent pH probe based on a similar compound for strong-acidity pH detection in living cells, demonstrating the compound's utility in biological and medical research【Ming Nan et al., 2015】.
Polymer Science
- Kharas et al. (2016) explored the synthesis and copolymerization of styrene with ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, showing the relevance of such compounds in developing new polymeric materials【Kharas et al., 2016】.
Electropolymerization for Energy Storage
- Topal et al. (2021) synthesized and characterized polymers from electropolymerized 3-(4-fluorophenyl)thieno[3,2-b]thiophene, suggesting their potential in energy storage applications【Topal et al., 2021】.
Anion Exchange Polymer Electrolytes
- Kim et al. (2011) reported on guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes synthesized via activated fluorophenyl-amine reaction, indicating the compound's application in fuel cell technology【Kim et al., 2011】.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-fluoro-4-(2-methylprop-2-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6H,1,7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRWSYCXWUUXER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449655 |
Source


|
| Record name | 3-(4-FLUOROPHENYL)-2-METHYL-1-PROPENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-2-methyl-1-propene | |
CAS RN |
702-08-9 |
Source


|
| Record name | 3-(4-FLUOROPHENYL)-2-METHYL-1-PROPENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1313539.png)



